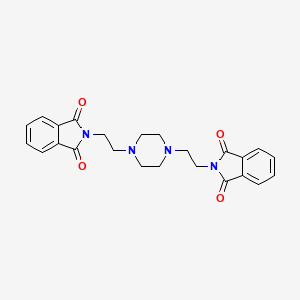

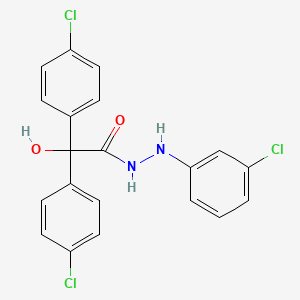

2,2'-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that features a piperazine ring linked to two isoindole-1,3(2H)-dione moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of piperazine with phthalic anhydride derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 50-100°C. The reaction may require a catalyst or a base to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,2'-(Piperazin-1,4-diyldiethan-2,1-diyl)bis(1H-isoindol-1,3(2H)-dion) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder ihre elektronischen Eigenschaften zu verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Piperazinring oder die Isoindol-Einheiten zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu vermeiden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation Verbindungen mit zusätzlichen Carbonyl- oder Hydroxylgruppen ergeben, während Substitutionsreaktionen Alkyl-, Aryl- oder andere funktionelle Gruppen einführen könnten.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle oder als Ligand in der Koordinationschemie verwendet werden.

Biologie: Die Verbindung kann biologische Aktivität haben, was sie zu einem Kandidaten für die Arzneimittelforschung und -entwicklung macht.

Medizin: Ihre potenziellen therapeutischen Eigenschaften könnten für die Behandlung verschiedener Krankheiten untersucht werden.

Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.

5. Wirkmechanismus

Der Mechanismus, durch den 2,2'-(Piperazin-1,4-diyldiethan-2,1-diyl)bis(1H-isoindol-1,3(2H)-dion) seine Wirkungen entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege würden durch detaillierte biochemische und pharmakologische Studien identifiziert.

Wirkmechanismus

The mechanism by which 2,2’-(piperazine-1,4-diyldiethane-2,1-diyl)bis(1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N'-Bis(2-phenylethyl)piperazin-1,4-dicarboxamid:

1,4-Bis(2,3-epoxypropoxy)benzol: Eine Verbindung mit einem ähnlichen Strukturmotiv, die in der Materialwissenschaft verwendet wird.

N,N'-Bis(2-hydroxyethyl)piperazin: Ein Piperazinderivat, das in verschiedenen industriellen Anwendungen verwendet wird.

Einzigartigkeit

2,2'-(Piperazin-1,4-diyldiethan-2,1-diyl)bis(1H-isoindol-1,3(2H)-dion) ist aufgrund seiner spezifischen Kombination aus Piperazin- und Isoindol-Einheiten einzigartig, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen. Sein Potenzial für vielfältige Anwendungen in Chemie, Biologie, Medizin und Industrie hebt es von anderen ähnlichen Verbindungen ab.

Eigenschaften

Molekularformel |

C24H24N4O4 |

|---|---|

Molekulargewicht |

432.5 g/mol |

IUPAC-Name |

2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]piperazin-1-yl]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H24N4O4/c29-21-17-5-1-2-6-18(17)22(30)27(21)15-13-25-9-11-26(12-10-25)14-16-28-23(31)19-7-3-4-8-20(19)24(28)32/h1-8H,9-16H2 |

InChI-Schlüssel |

REXXZWXXIILZEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)

![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)

![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)

![2-{(3Z)-3-[(2E)-2-(3-bromobenzylidene)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11709563.png)

![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)

![1-(Cyclohexylamino)-4-[(4-phenoxyphenyl)amino]anthracene-9,10-dione](/img/structure/B11709600.png)